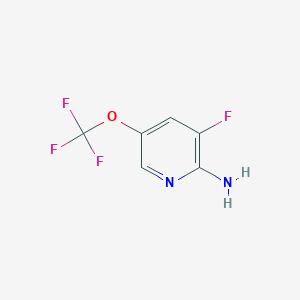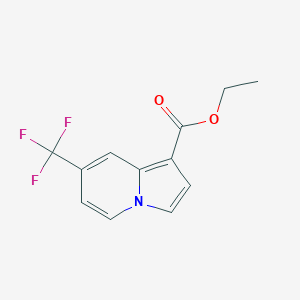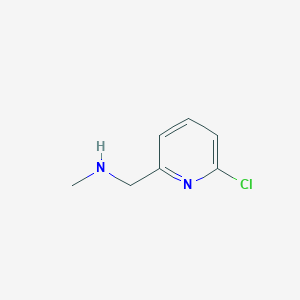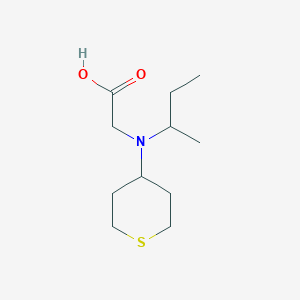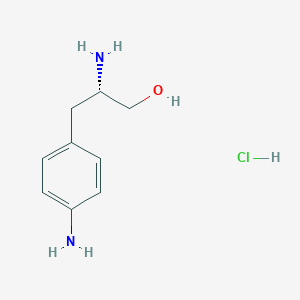
(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O It is a derivative of phenylalanine and contains both amino and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the amino acid phenylalanine.
Hydroxylation: The phenylalanine undergoes hydroxylation to introduce the hydroxyl group at the alpha position.
Amination: The hydroxylated intermediate is then subjected to amination to introduce the amino group at the para position of the phenyl ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of various substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways: It may influence biochemical pathways related to amino acid metabolism, neurotransmitter synthesis, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylalanine: The parent amino acid from which (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride is derived.
Tyrosine: Another amino acid with a similar structure but with a hydroxyl group at the para position.
Dopamine: A neurotransmitter derived from tyrosine with similar functional groups.
Uniqueness
(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C9H15ClN2O |
|---|---|
Molekulargewicht |
202.68 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,10-11H2;1H/t9-;/m0./s1 |
InChI-Schlüssel |
BVBGJXDFUXEMDK-FVGYRXGTSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)N.Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(CO)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Boc-amino)phenoxy]azetidine](/img/structure/B13025619.png)
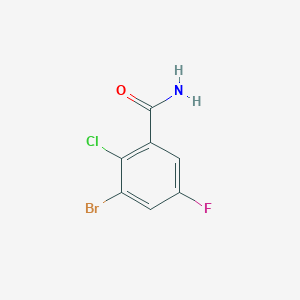


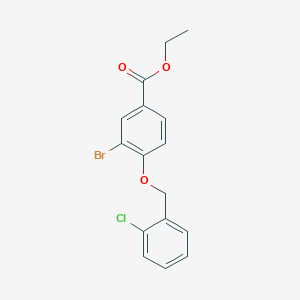
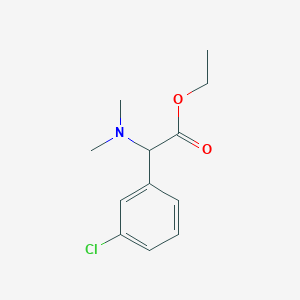
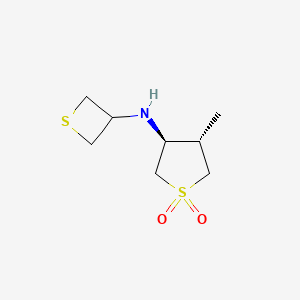
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylicacid](/img/structure/B13025673.png)

